molecular formula C13H12N2O B082601 3-Aminobenzanilide CAS No. 14315-16-3

3-Aminobenzanilide

Cat. No. B082601
CAS RN: 14315-16-3
M. Wt: 212.25 g/mol
InChI Key: KPSPULPPMWHXGE-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

HATU (230 mg, 0.605 mmol) and aniline (0.063 mL, 0.691 mmol) was added to a solution of 3-aminobenzoic acid hydrochloride (100 mg, 0.576 mmol) and N,N-diisopropylethylamine (0.217 mL, 1.267 mmol) in 1.5 mL of DMF. The reaction solution was stirred at RT for 3 h. The crude material was purified by reverse-phase preparative HPLC using 0.1% TFA in CH3CN/H2O, gradient 20% to 45%. Desired fractions were collected and the solvents were removed under reduced pressure. The residue was passed through 2 g SCX column and washed by 2M NH3 in MeOH to provide 3-amino-N-phenylbenzamide (42 mg, 0.198 mmol, 34.4% yield) as a light-yellow solid.
Name
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.217 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[NH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.Cl.[NH2:33][C:34]1[CH:35]=[C:36]([CH:40]=[CH:41][CH:42]=1)[C:37]([OH:39])=O.C(N(CC)C(C)C)(C)C>CN(C=O)C>[NH2:33][C:34]1[CH:35]=[C:36]([CH:40]=[CH:41][CH:42]=1)[C:37]([NH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:39] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.063 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
100 mg
Type
reactant
Smiles
Cl.NC=1C=C(C(=O)O)C=CC1
Name
Quantity
0.217 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was purified by reverse-phase preparative HPLC
CUSTOM
Type
CUSTOM
Details
Desired fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
WASH
Type
WASH
Details
washed by 2M NH3 in MeOH

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C(=O)NC2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.198 mmol
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 34.4%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.